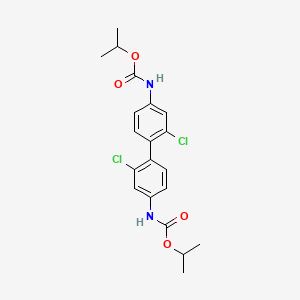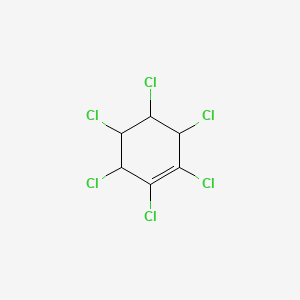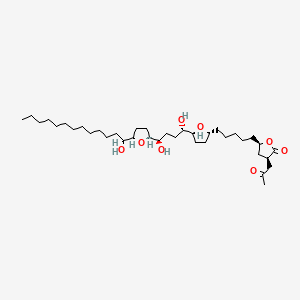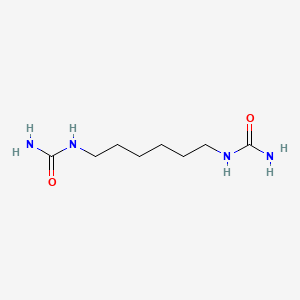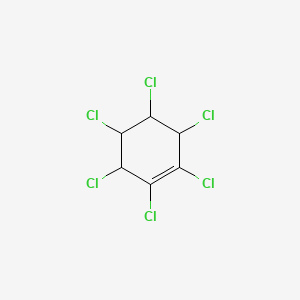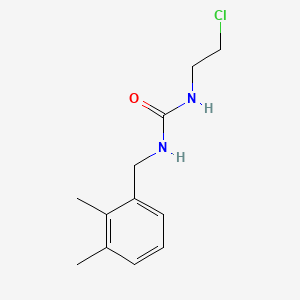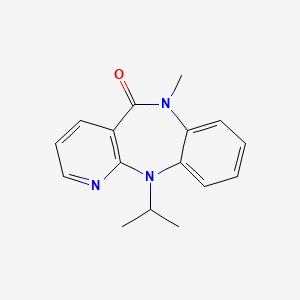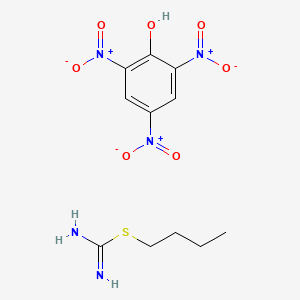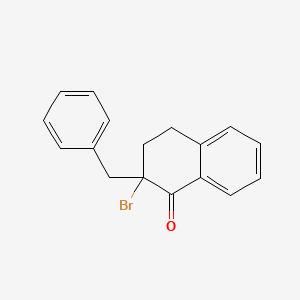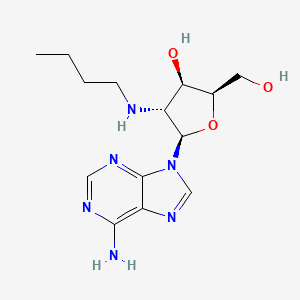
2'-n-Butylamino-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-n-Butylamino-2’-deoxyadenosine is a modified nucleoside analog. It is structurally similar to adenosine but features a butylamino group at the 2’ position of the ribose sugar. This modification can significantly alter its biochemical properties and interactions, making it a valuable compound for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-n-Butylamino-2’-deoxyadenosine typically involves the modification of adenosineThe final step involves deprotection to yield the target compound .
Industrial Production Methods: Industrial production of 2’-n-Butylamino-2’-deoxyadenosine may involve similar synthetic routes but on a larger scale. The use of continuous-flow biosynthesis has been explored to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-n-Butylamino-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups at the 2’ position .
Applications De Recherche Scientifique
2’-n-Butylamino-2’-deoxyadenosine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2’-n-Butylamino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid functions. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
2’-Amino-2’-deoxyadenosine: Similar in structure but with an amino group instead of a butylamino group.
2’-Fluoro-2’-deoxyadenosine: Features a fluorine atom at the 2’ position.
2’-Methylamino-2’-deoxyadenosine: Contains a methylamino group at the 2’ position.
Uniqueness: 2’-n-Butylamino-2’-deoxyadenosine is unique due to the presence of the butylamino group, which can significantly alter its biochemical properties and interactions compared to other similar compounds. This uniqueness makes it valuable for specific scientific and medical applications .
Propriétés
Numéro CAS |
134934-95-5 |
|---|---|
Formule moléculaire |
C14H22N6O3 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(butylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-2-3-4-16-9-11(22)8(5-21)23-14(9)20-7-19-10-12(15)17-6-18-13(10)20/h6-9,11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,9-,11+,14-/m1/s1 |
Clé InChI |
VSLPTXCXLMRUTP-AOGLXQGOSA-N |
SMILES isomérique |
CCCCN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canonique |
CCCCNC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



